Glucohesperalin
Description
Glucohesperalin is a glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the Brassicaceae family. Structurally, it is characterized by a β-D-thioglucose moiety linked to a sulfonated oxime and a variable side chain derived from amino acids . Specifically, this compound (C6) contains a 6-methylsulfinylhexyl side chain, distinguishing it from other glucosinolates by the length and functional group of its alkyl chain .
Glucosinolates like this compound are critical in plant defense mechanisms, serving as precursors to bioactive compounds such as isothiocyanates upon enzymatic hydrolysis . Recent studies have highlighted its induction in Houttuynia cordata under high-light stress, suggesting a role in abiotic stress responses . Analytical methods, such as high-pressure liquid chromatography (HPLC), have been instrumental in identifying this compound based on its elution patterns and UV spectra .
Properties
CAS No. |
33049-17-1 |
|---|---|
Molecular Formula |
C14H27NO10S3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methylsulfinyl-N-sulfooxyheptanimidothioate |
InChI |
InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/t9-,11-,12+,13-,14+,27?/m1/s1 |
InChI Key |
OOGAQHVYHLPICD-DNDZILKHSA-N |
SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucohesperalin can be synthesized through the reaction of 6-methylsulfinylhexyl isothiocyanate with glucose. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the glucosinolate moiety. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly cruciferous vegetables. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glucohesperalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: This compound can undergo substitution reactions where the glucosinolate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the glucosinolate moiety.
Scientific Research Applications
Glucohesperalin has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other glucosinolates and related compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Investigated for its potential anticancer properties and its ability to induce phase II detoxification enzymes.
Industry: Used in the production of natural pesticides and as a flavoring agent in food products
Mechanism of Action
Glucohesperalin exerts its effects through the activation of various molecular pathways. It is known to induce the expression of phase II detoxification enzymes, which play a crucial role in the detoxification of harmful substances in the body. The compound also interacts with specific receptors and enzymes involved in cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Eluotropic Series: this compound and its homologs exhibit a consistent increase in retention time with longer alkyl chains, forming an eluotropic series in reverse-phase HPLC . This property aids in provisional identification of unknown glucosinolates.
- UV Spectra: All methylsulfinyl glucosinolates share similar UV absorption profiles due to the sulfinyl group, but subtle differences in peak shapes can assist differentiation .
Functional and Ecological Implications
While structural similarities suggest overlapping roles in plant defense, functional divergences may arise from chain length:
- Bioactivity: Longer-chain glucosinolates (e.g., Glucohirsutin, C8) are often associated with stronger insect deterrent effects, whereas shorter chains (e.g., this compound, C6) may prioritize solubility for rapid stress response .
- Stress Adaptation : this compound’s induction under high-light stress contrasts with homologs like Glucoraphanin (4-methylsulfinylbutyl, C4), which is more linked to pathogen resistance .
Analytical Challenges
- Co-elution Risks : Homologs with adjacent chain lengths (e.g., C6 vs. C7) may co-elute in standard HPLC conditions, necessitating advanced techniques like tandem mass spectrometry for resolution .
- Quantification : Absolute quantification requires purified standards, which are scarce for less-studied compounds like Glucoarabin (C9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
